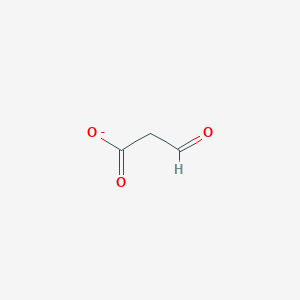
3-Oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-oxopropanoate is a 3-oxo monocarboxylic acid anion. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-oxopropanoic acid.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3-oxopropanoate derivatives via esterification?
- Methodology : The esterification of 3-oxopropanoic acid derivatives with alcohols (e.g., ethanol) typically requires acidic catalysts like sulfuric acid . Reaction parameters such as temperature (60–80°C), solvent choice (e.g., dry dichloromethane), and molar ratios (1:1.2 acid-to-alcohol) are critical for achieving high yields. For halogenated derivatives (e.g., 5-chlorothiophen-2-yl), triethylamine or pyridine may enhance acylation efficiency .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-esterification or side reactions.
Q. How can the stability of this compound esters be assessed under varying pH and temperature conditions?
- Methodology : Conduct accelerated degradation studies by incubating the compound in buffers at pH 3, 7, and 10, and at temperatures ranging from 25°C to 60°C. Use HPLC to quantify degradation products and identify instability triggers (e.g., hydrolysis of the ester group under basic conditions) .
- Advanced Tip : Pair with DFT calculations to predict vulnerable functional groups (e.g., electrophilic carbonyl carbons) .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound derivatives?
- Methodology :
- NMR Spectroscopy : Confirm substituent positions (e.g., chlorophenyl or fluorophenyl groups) via 1H and 13C NMR .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., loss of CO2 from ester groups) .
- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can researchers design biological activity assays for this compound derivatives targeting enzyme inhibition?
- Methodology :
- Target Selection : Focus on enzymes with nucleophilic active sites (e.g., hydrolases or transaminases), as the carbonyl group in 3-oxopropanoates can act as an electrophilic trap .
- Assay Design : Use fluorogenic substrates or microplate-based kinetic assays to measure IC50 values. For example, test derivatives like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate for antimicrobial activity via broth microdilution against Gram-positive bacteria .
- SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups like -CF3 enhance reactivity) .
Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?
- Methodology :
- Systematic Variant Testing : Synthesize derivatives with controlled substituents (e.g., 4-fluoro vs. 4-methoxy groups) and compare reaction outcomes under identical conditions .
- Computational Modeling : Use Gaussian or ORCA software to calculate reaction energy profiles and identify steric/electronic factors influencing discrepancies .
Q. How can isotopic labeling (e.g., 13C) trace this compound’s role in metabolic pathways?
- Methodology :
- Synthesis of Labeled Compounds : Incorporate 13C at the carbonyl carbon via labeled precursors (e.g., 13C-cyanoacetate) .
- Metabolic Tracing : Incubate labeled compounds with microbial cultures (e.g., R. etli) and use LC-MS to track incorporation into β-alanine or other metabolites via transaminase activity .
Q. What are the challenges in synthesizing enantiomerically pure this compound derivatives?
- Methodology :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during esterification or Michael additions to control stereochemistry .
- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers of derivatives like Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate .
Q. Emerging Research Directions
Q. Can this compound derivatives serve as precursors for engineered microbial pathways?
- Methodology :
- Pathway Design : Integrate this compound into synthetic pathways for 3-hydroxypropionate (3HP) production using heterologous enzymes (e.g., malonyl-CoA reductase) .
- Fermentation Optimization : Test fed-batch cultures with controlled carbon sources (e.g., glucose) to maximize titers in E. coli or yeast .
Properties
Molecular Formula |
C3H3O3- |
|---|---|
Molecular Weight |
87.05 g/mol |
IUPAC Name |
3-oxopropanoate |
InChI |
InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)/p-1 |
InChI Key |
OAKURXIZZOAYBC-UHFFFAOYSA-M |
SMILES |
C(C=O)C(=O)[O-] |
Canonical SMILES |
C(C=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















